4'-(2,4,6-Trinitroanilino)acetophenone
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Overview
Description
4’-(2,4,6-Trinitroanilino)acetophenone is a chemical compound with the molecular formula C14H10N4O7 It is known for its unique structure, which includes a trinitroaniline group attached to an acetophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2,4,6-Trinitroanilino)acetophenone typically involves the nitration of acetophenone followed by the coupling of the resulting nitroacetophenone with 2,4,6-trinitroaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups.
Industrial Production Methods
Industrial production of 4’-(2,4,6-Trinitroanilino)acetophenone may involve large-scale nitration reactors and continuous flow processes to achieve high yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
4’-(2,4,6-Trinitroanilino)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4’-(2,4,6-Trinitroanilino)acetophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-(2,4,6-Trinitroanilino)acetophenone involves its interaction with various molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of enzyme activity, disruption of cellular membranes, and induction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Known for its explosive properties, TNT shares the trinitroaniline group but differs in its overall structure and applications.
4-Nitroacetophenone: Similar in structure but with only one nitro group, making it less reactive compared to 4’-(2,4,6-Trinitroanilino)acetophenone.
2,4-Dinitroaniline: Contains two nitro groups and is used in the synthesis of dyes and pigments.
Uniqueness
4’-(2,4,6-Trinitroanilino)acetophenone is unique due to its combination of a trinitroaniline group with an acetophenone moiety, providing a distinct set of chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
80792-88-7 |
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Molecular Formula |
C14H10N4O7 |
Molecular Weight |
346.25 g/mol |
IUPAC Name |
1-[4-(2,4,6-trinitroanilino)phenyl]ethanone |
InChI |
InChI=1S/C14H10N4O7/c1-8(19)9-2-4-10(5-3-9)15-14-12(17(22)23)6-11(16(20)21)7-13(14)18(24)25/h2-7,15H,1H3 |
InChI Key |
MCHFZLVGUDDVRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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